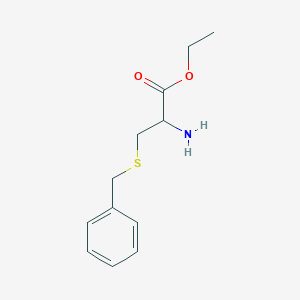

Ethyl 2-amino-3-benzylsulfanyl-propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-benzylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQSZDMYASSXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329814 | |

| Record name | Ethyl S-benzylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-18-4 | |

| Record name | L-Cysteine, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl S-benzylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Amino 3 Benzylsulfanyl Propanoate

Strategies for Chiral Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic routes that provide enantiomerically pure Ethyl 2-amino-3-benzylsulfanyl-propanoate is crucial.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One established method involves the enzymatic resolution of a racemic mixture. For instance, the enzymatic hydrolysis of N-acetyl-S-benzyl-DL-cysteine can be employed to selectively yield the L-enantiomer, which can then be esterified to the corresponding ethyl ester. While effective, this method is dependent on the efficiency and selectivity of the chosen enzyme.

Modern approaches focus on the direct asymmetric synthesis from prochiral starting materials. Organocatalysis has emerged as a powerful tool for such transformations. The conjugate addition of benzyl (B1604629) mercaptan to an appropriate α,β-unsaturated precursor, such as ethyl 2-acetamidoacrylate, can be catalyzed by chiral organocatalysts to afford the desired product in high enantiomeric excess. Chiral thiourea (B124793) derivatives derived from cinchona alkaloids have shown promise in catalyzing the addition of thiols to dehydroamino acid derivatives, yielding β-thiol functionalized α-amino acids with high enantioselectivity.

| Catalyst Type | Precursor | Product | Enantiomeric Excess (ee) |

| Enzyme (e.g., Acylase) | N-acetyl-S-benzyl-DL-cysteine | S-benzyl-L-cysteine | High |

| Chiral Thiourea | Ethyl 2-acetamidoacrylate | Ethyl N-acetyl-S-benzyl-cysteinate | Up to 95% |

Diastereoselective Control in Synthetic Pathways

When a molecule contains multiple stereocenters, controlling the relative configuration of these centers is known as diastereoselective synthesis. While this compound itself has only one stereocenter, synthetic strategies can be designed to introduce additional chiral centers with high diastereoselectivity. For example, the addition of a nucleophile to a chiral N-sulfinyl imine derived from an α-keto ester can proceed with high diastereoselectivity, allowing for the synthesis of β-substituted amino acid derivatives. This approach could be adapted to introduce substituents at the β-position of the cysteine scaffold with predictable stereochemistry relative to the α-amino group.

Precursor-Based Synthesis Routes

The most common and straightforward methods for synthesizing this compound rely on the modification of readily available precursors.

Derivatization from Cysteine and its Analogues

The most prevalent method for the synthesis of this compound utilizes L-cysteine as a chiral starting material. This approach leverages the naturally occurring and enantiomerically pure amino acid. The synthesis typically involves two key steps: S-alkylation and esterification.

The S-alkylation is achieved by reacting L-cysteine with benzyl bromide or a similar benzylating agent in the presence of a base. The thiol group of the cysteine side chain acts as a nucleophile, displacing the bromide to form the S-benzylcysteine. Following S-alkylation, the carboxylic acid group is esterified. A common method for this is the Fischer-Speier esterification, which involves treating the S-benzyl-L-cysteine with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. This process yields the hydrochloride salt of this compound.

Alternatively, the amino group of cysteine can be protected prior to S-alkylation and esterification to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). After the desired modifications, the protecting group can be removed under specific conditions.

| Starting Material | Reagents | Key Steps | Product |

| L-Cysteine | 1. Benzyl bromide, Base2. Ethanol, HCl | S-alkylation, Esterification | (R)-Ethyl 2-amino-3-(benzylthio)propanoate hydrochloride |

| L-Cystine | 1. Reduction2. Benzyl bromide, Base3. Ethanol, HCl | Disulfide reduction, S-alkylation, Esterification | (R)-Ethyl 2-amino-3-(benzylthio)propanoate hydrochloride |

| L-Serine | 1. Activation of hydroxyl group2. Benzyl mercaptan, Base3. Esterification | Hydroxyl group activation, Nucleophilic substitution, Esterification | Ethyl 2-amino-3-(benzylthio)propanoate |

Derivatization from serine is another viable route. The hydroxyl group of serine can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with benzyl mercaptan, followed by esterification, yields the target compound. This approach allows for the synthesis of either enantiomer of the final product, depending on the stereochemistry of the starting serine.

Approaches from Non-Chiral Starting Materials

Synthesizing this compound from non-chiral starting materials presents a greater challenge but offers the potential for more versatile and scalable processes. One strategy involves the Michael addition of benzyl mercaptan to an α,β-unsaturated ester, such as ethyl acrylate. The resulting β-thio ester can then be functionalized at the α-position to introduce the amino group. This can be achieved through various methods, including α-amination reactions.

Another approach is the catalytic asymmetric conjugate addition of benzyl mercaptan to ethyl 2-acetamidoacrylate. This reaction, often catalyzed by chiral metal complexes or organocatalysts, can directly generate the protected amino acid ester with high enantioselectivity.

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound.

Enzymatic Catalysis: As mentioned earlier, enzymes like acylases can be used for the kinetic resolution of racemic mixtures of N-acetyl-S-benzylcysteine. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Metal Catalysis: Transition metal catalysts can be employed for various transformations. For instance, copper-catalyzed coupling reactions between a cysteine derivative and a benzyl halide can be an effective method for S-benzylation. Palladium-catalyzed reactions are also utilized in the construction of the carbon skeleton or in asymmetric transformations.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Chiral amines, thioureas, and phosphoric acids have been shown to effectively catalyze the enantioselective conjugate addition of thiols to α,β-unsaturated systems. This provides a direct route to chiral β-thio amino acid derivatives from achiral precursors. These reactions often proceed with high yields and enantioselectivities under mild conditions, making them an attractive and environmentally friendly alternative to metal-based catalysts.

| Catalysis Type | Reaction | Substrates | Key Advantage |

| Enzymatic | Kinetic Resolution | Racemic N-acetyl-S-benzylcysteine | High enantioselectivity |

| Metal-catalyzed | S-alkylation / Cross-coupling | Cysteine derivative, Benzyl halide | High efficiency |

| Organocatalyzed | Conjugate Addition | Ethyl 2-acetamidoacrylate, Benzyl mercaptan | High enantioselectivity from achiral precursors |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful approach for the enantioselective synthesis of chiral molecules like this compound. While specific organocatalytic methods for the direct synthesis of this exact compound are not extensively documented in publicly available literature, the principles of organocatalysis are widely applied to the synthesis of its precursors and related structures.

Amino acids and their derivatives, such as proline and its analogs, are often employed as catalysts in asymmetric reactions. For instance, the enantioselective Michael addition of thiols to α,β-unsaturated aldehydes, a key step in forming the C-S bond, can be catalyzed by chiral secondary amines. This approach could theoretically be adapted for the synthesis of S-benzyl-cysteine derivatives.

Enzymatic resolutions, a subset of organocatalysis, represent another significant strategy. Lipases are commonly used for the kinetic resolution of racemic mixtures of amino acid esters. In a hypothetical scenario, a racemic mixture of N-acetyl-S-benzyl-cysteine ethyl ester could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the desired enantiomer of the ethyl ester.

Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a crucial role in the formation of carbon-sulfur bonds, a key step in the synthesis of S-benzyl-cysteine derivatives. Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

One of the common methods for the S-benzylation of cysteine is the reaction of cysteine with benzyl bromide in the presence of a base. While this is not a direct catalytic reaction for the C-S bond formation itself, transition metals can be employed in related coupling strategies. For instance, copper-catalyzed coupling of thiols with aryl or benzyl halides provides an efficient route to thioethers. A general representation of a copper-catalyzed S-arylation/benzylation is shown below:

R-SH + R'-X R-S-R'

In the context of this compound, a plausible synthetic route could involve the protection of the amino and carboxyl groups of cysteine, followed by a copper-catalyzed reaction of the free thiol with a benzyl halide.

Palladium-catalyzed reactions are also extensively used for C-S bond formation. The Buchwald-Hartwig amination chemistry has been extended to C-S coupling, providing a versatile method for the synthesis of aryl and benzyl thioethers. While direct application to the ethyl ester of S-benzyl-cysteine is not frequently reported, the methodology is robust and applicable to a wide range of substrates.

Protecting Group Strategies in Synthesis

The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions at the amino, carboxyl, and thiol functionalities. The choice of protecting groups is critical and is dictated by their stability under various reaction conditions and the ease of their selective removal.

Amino Group Protection (e.g., Boc, Fmoc)

The protection of the α-amino group is a fundamental step in amino acid chemistry. The most commonly used protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc (tert-Butoxycarbonyl) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in dimethylformamide (DMF). The orthogonality of the Boc and Fmoc protecting groups allows for their selective removal in the presence of each other, which is a cornerstone of solid-phase peptide synthesis.

Carboxyl Group Protection (Esterification)

The carboxyl group of cysteine is typically protected as an ester to prevent its participation in undesired reactions, such as amide bond formation during the coupling of other amino acids. For the target compound, the carboxyl group is protected as an ethyl ester.

Esterification is commonly achieved through Fischer esterification, where the amino acid is treated with the corresponding alcohol (ethanol in this case) in the presence of an acid catalyst. Alternatively, alkyl halides can be used in the presence of a base. The ethyl ester group is generally stable under the conditions used for the removal of the Fmoc group but can be cleaved by hydrolysis under acidic or basic conditions.

Thiol/Sulfanyl (B85325) Group Protection

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection crucial during synthesis. A variety of protecting groups are available for the sulfanyl group, with the benzyl (Bn) group being one of the most common due to its stability. researchgate.netresearchgate.net

The S-benzyl group is typically introduced by treating cysteine with benzyl bromide in the presence of a base. It is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. researchgate.net This stability makes it a valuable protecting group in peptide synthesis. bachem.com The removal of the S-benzyl group is often achieved by sodium in liquid ammonia (B1221849) or by catalytic hydrogenolysis, although the latter can be challenging in the presence of sulfur-containing compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

For the S-benzylation of cysteine, a common reaction, the conditions can be fine-tuned. For example, the reaction of L-cysteine with benzyl chloride is often carried out in a basic aqueous solution. The optimization of this step might involve screening different bases (e.g., sodium hydroxide (B78521), potassium carbonate) and their concentrations, as well as the reaction temperature.

A hypothetical optimization table for the S-benzylation of L-cysteine ethyl ester is presented below to illustrate the process.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (2 eq) | Water/Ethanol (1:1) | 25 | 12 | 75 |

| 2 | K₂CO₃ (2 eq) | DMF | 25 | 12 | 68 |

| 3 | NaOH (2 eq) | Water/Ethanol (1:1) | 50 | 6 | 85 |

| 4 | NaOH (3 eq) | Water/Ethanol (1:1) | 50 | 6 | 82 |

| 5 | NaOH (2 eq) | Water/THF (1:1) | 50 | 6 | 78 |

This is a representative table and does not reflect actual experimental data for the specific synthesis of this compound.

In transition metal-catalyzed reactions, the optimization would also include screening different metal catalysts, ligands, and catalyst loading. For instance, in a copper-catalyzed C-S coupling, different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, L-proline) would be evaluated to identify the most efficient catalytic system.

Solvent Effects

The selection of an appropriate solvent system is paramount in the synthesis of this compound as it influences the solubility of reactants, reaction rates, and potentially the product yield and purity. Research into the synthesis of the closely related compound, S-benzyl-L-cysteine, has demonstrated the efficacy of using ethanol as a solvent for the alkylating agent, benzyl chloride, in a reaction medium of sodium hydroxide liquor. researchgate.net This suggests that alcoholic solvents can be suitable for the S-benzylation of cysteine derivatives.

In a different approach for the synthesis of S-benzyl cysteinyl glycine (B1666218) ethyl ester, a mixed solvent system of dichloromethane (B109758) and tetrahydrofuran (B95107) was employed. patsnap.com This indicates that a combination of a chlorinated solvent and an ether can provide a suitable environment for the reaction, likely by ensuring the solubility of both the amino acid ester and the benzylating agent. The use of such aprotic polar solvents can facilitate the nucleophilic attack of the thiol group on the benzyl halide.

For the esterification step, which may precede the S-benzylation, ethanol is a common choice when preparing the ethyl ester of cysteine. One established method involves the use of ethanol in the presence of thionyl chloride to produce L-cysteine ethyl ester hydrochloride. The choice of solvent is critical for both the esterification of the carboxylic acid and the subsequent S-alkylation reaction.

| Reactant 1 | Reactant 2 | Solvent System | Observation |

| L-Cysteine | Benzyl Chloride | Ethanol / NaOH liquor | Ethanol is effective for dissolving the benzyl chloride. researchgate.net |

| Glycine ethyl ester hydrochloride | S-benzyl-N-benzoxy carbonyl cysteine | Dichloromethane / Tetrahydrofuran | A mixed solvent system can be advantageous for dissolving different reactants. patsnap.com |

| L-cysteine | Ethanol / Thionyl chloride | Ethanol | Acts as both a reagent and a solvent for the esterification. |

Temperature and Pressure Optimization

Temperature is a critical parameter that directly impacts the reaction kinetics and the stability of both reactants and products. For the S-benzylation of L-cysteine, an optimal reaction temperature of 5°C has been reported, suggesting that lower temperatures are favorable for this transformation. researchgate.net Similarly, the synthesis of a related dipeptide, S-benzyl cysteinyl glycine ethyl ester, was conducted at a very low temperature range of -2 to 0°C. patsnap.com These findings strongly suggest that the S-benzylation of L-cysteine ethyl ester to form the target compound should also be carried out at reduced temperatures to minimize potential side reactions and degradation.

Pressure is not typically a critical parameter for the synthesis of this compound, with most reported procedures being conducted at atmospheric pressure.

| Reaction Step | Temperature Range | Observation |

| S-benzylation of L-cysteine | 5°C | Lower temperatures are optimal for the S-alkylation step. researchgate.net |

| Synthesis of S-benzyl cysteinyl glycine ethyl ester | -2 to 0°C | Very low temperatures can be beneficial for controlling the reaction. patsnap.com |

| Esterification of L-cysteine | Room temperature to reflux | Higher temperatures are required for the esterification process. |

Reaction Time and Work-up Procedures

The duration of the reaction is a key factor in achieving a high yield of the desired product while minimizing the formation of impurities. For the synthesis of S-benzyl cysteinyl glycine ethyl ester, the reaction was allowed to proceed for 5 hours after the slow, dropwise addition of the coupling agent, which took approximately 1 hour. patsnap.com In another instance, the esterification of L-cysteine was conducted over a total of 15 hours, with 3 hours at room temperature and 12 hours at reflux. These examples indicate that the reaction times can be significant and need to be optimized for each specific step of the synthesis.

The work-up procedure is crucial for isolating and purifying the final product. A common work-up for related compounds involves several key steps. Following the reaction, the mixture is typically subjected to an extraction process to separate the product from the reaction medium. For instance, in the synthesis of a furanylthio derivative of ethyl 2-amino-3-mercaptopropanoate, the reaction mixture was concentrated, redissolved in ethyl acetate (B1210297), and then washed with aqueous sodium bicarbonate solution followed by a saturated sodium chloride solution. prepchem.com This sequence of washes helps to remove any unreacted starting materials, acidic or basic byproducts, and inorganic salts.

After the extraction and washing steps, the organic layer containing the product is dried over a suitable drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water. The solvent is then removed under reduced pressure, a process often referred to as evaporation or concentration in vacuo.

The crude product obtained after solvent removal may require further purification. Techniques such as chromatography are often employed to achieve high purity. In one example, the crude product was purified by chromatography to yield the final compound as a dark oil. prepchem.com The choice of the stationary and mobile phases for chromatography would depend on the polarity of the target compound.

| Step | Procedure | Purpose |

| Reaction | Stirring for a defined period (e.g., 5-15 hours) at a specific temperature. | To allow the reaction to proceed to completion. patsnap.com |

| Quenching/Washing | Addition of aqueous solutions (e.g., NaHCO3, brine) and extraction with an organic solvent (e.g., ethyl acetate). | To stop the reaction and remove impurities. prepchem.com |

| Drying | Treatment of the organic layer with a drying agent (e.g., MgSO4, Na2SO4). | To remove water from the organic phase. prepchem.com |

| Concentration | Removal of the solvent under reduced pressure. | To isolate the crude product. prepchem.com |

| Purification | Techniques such as column chromatography. | To obtain the final product in high purity. prepchem.com |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Ethyl 2-amino-3-benzylsulfanyl-propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized for a complete structural assignment.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The approximate chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Expected ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ (ethyl) | 1.2-1.3 | Triplet | ~7 |

| -CH₂- (ethyl) | 4.1-4.2 | Quartet | ~7 |

| -NH₂ | 1.5-2.5 | Broad Singlet | - |

| -S-CH₂- (cysteine side chain) | 2.8-3.0 | Doublet of Doublets | - |

| -CH- (α-carbon) | 3.6-3.8 | Triplet or Multiplet | - |

| -S-CH₂- (benzyl) | 3.7-3.8 | Singlet | - |

| Aromatic -CH (benzyl) | 7.2-7.4 | Multiplet | - |

The ethyl group protons would appear as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling. The protons of the amino group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The diastereotopic protons of the cysteine side chain methylene group are expected to show a more complex splitting pattern, likely a doublet of doublets. The α-proton would likely be a triplet or multiplet due to coupling with the adjacent methylene and amino protons. The benzylic methylene protons would give a sharp singlet, and the aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -S-C H₂- (cysteine side chain) | ~35 |

| -S-C H₂- (benzyl) | ~36 |

| -C H- (α-carbon) | ~54 |

| -O-C H₂- (ethyl) | ~61 |

| Aromatic C -H (benzyl) | ~127-129 |

| Aromatic Quaternary C (benzyl) | ~138 |

| C =O (ester) | ~172 |

The spectrum would show signals for the aliphatic carbons of the ethyl and cysteine moieties at the higher field (lower ppm values). The aromatic carbons of the benzyl group would resonate in the typical aromatic region, and the carbonyl carbon of the ester group would appear at the lowest field (highest ppm value) due to its significant deshielding.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the α-proton and the adjacent methylene protons of the cysteine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the α-carbon would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the benzylic methylene protons and the aromatic carbons of the benzyl group, as well as the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

Expected FT-IR Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300-3500 | Primary amine, likely two bands |

| C-H stretch (aromatic) | 3000-3100 | Benzyl group |

| C-H stretch (aliphatic) | 2850-3000 | Ethyl and methylene groups |

| C=O stretch | 1730-1750 | Ester carbonyl |

| C=C stretch | 1450-1600 | Aromatic ring |

| N-H bend | 1590-1650 | Primary amine |

| C-O stretch | 1000-1300 | Ester |

| C-S stretch | 600-800 | Thioether |

The presence of a strong absorption band around 1730-1750 cm⁻¹ would be a clear indication of the ester carbonyl group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. The various C-H, C-C, C-O, and C-S stretching and bending vibrations would provide a complete fingerprint of the molecule.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the presence of the sulfur-containing linkage and the aromatic ring.

The C-S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a more prominent signal in the Raman spectrum in the 600-800 cm⁻¹ range. The symmetric breathing vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, is also a characteristic Raman band. The C-H stretching vibrations would also be visible, complementing the information obtained from the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₇NO₂S | [M+H]⁺ | 240.1053 |

| [M+Na]⁺ | 262.0872 |

Note: These values are theoretical and await experimental verification.

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of the synthesized compound.

Fragmentation Pattern Analysis (e.g., ESI-MS, EI-MS)

Fragmentation analysis in mass spectrometry provides valuable information about the connectivity of atoms within a molecule. This is achieved by inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation (MS/MS) of this precursor ion would be expected to yield characteristic fragments. For this compound, key fragmentation pathways would likely involve the loss of the ethyl ester group, cleavage of the C-S bond, and fragmentation of the benzyl group.

Electron Ionization (EI-MS) is a harder ionization technique that results in more extensive fragmentation. The mass spectra of S-alkyl cysteine derivatives often show a measurable molecular ion peak, though its abundance can be low. A common fragmentation pattern involves the cleavage of the Cα-Cβ bond and the loss of the carboxyl group. For S-benzyl-L-cysteine, a related compound, the mass spectrum shows characteristic peaks that can be used to identify the S-alkyl side chain. nih.gov

A key fragment in the EI-MS of amino acid esters is often the "amino ester" fragment, resulting from the loss of the side chain. For this compound, this would correspond to the loss of the benzylthio group. Another prominent fragmentation pathway for esters is the loss of the alkoxy group (-OCH₂CH₃). ed.ac.uk

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M-C₂H₅O]⁺ | Loss of the ethoxy group | 194 |

| [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group | 166 |

| [C₇H₇]⁺ | Tropylium ion (from benzyl group) | 91 |

Note: This table represents plausible fragmentation patterns based on the general behavior of similar compounds and requires experimental confirmation.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

While a single crystal structure of this compound has not been reported in the searched literature, the crystal structure of the related compound, S-benzyl-L-cysteine, has been determined. researchgate.netnih.gov This analysis reveals that the molecule exists as a zwitterion in the solid state. researchgate.net The study of similar propanoate derivatives can also provide insights into the likely solid-state conformation. For instance, the crystal structure of ethyl-2-(3-benzoylthioureido)propanoate has been reported, providing detailed structural parameters. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed crystallographic analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the molecule's conformation and steric effects. For S-benzyl-L-cysteine, the Cα-Cβ bond conformation is a key feature, with two molecules in the asymmetric unit showing different conformations (one anti, one gauche). researchgate.net

Table 3: Representative Bond Lengths and Angles from a Related Propanoate Derivative

| Bond/Angle | Value (Å or °) | Compound |

|---|---|---|

| C=O | 1.210 | ethyl-2-(3-benzoylthioureido)propanoate researchgate.net |

| C-O | 1.332 | ethyl-2-(3-benzoylthioureido)propanoate researchgate.net |

| C-N | 1.454 | ethyl-2-(3-benzoylthioureido)propanoate researchgate.net |

| O-C-C | 110.5 | ethyl-2-(3-benzoylthioureido)propanoate researchgate.net |

Note: This data is from a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the crystal structure of S-benzyl-L-cysteine, the N-H···O hydrogen-bonding scheme is a dominant feature in the crystal packing. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to different properties, such as d_norm (a normalized contact distance), to highlight regions of close intermolecular contacts. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

For example, in the Hirshfeld surface analysis of ethyl 2'amino-5-bromo-3'-cyano-6'-methyl-2-oxo-spiro-[indoline-3,4'-pyran]-5'-carboxylate, the most significant contributions to the crystal packing were from H···H, O···H/H···O, and N···H/H···N interactions. nih.gov A similar analysis for this compound would be expected to reveal the importance of N-H···O hydrogen bonds and potentially S···H and C-H···π interactions involving the benzyl group. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| S-benzyl-L-cysteine |

| ethyl-2-(3-benzoylthioureido)propanoate |

Reactivity and Chemical Transformations of Ethyl 2 Amino 3 Benzylsulfanyl Propanoate

Reactions at the Amino Group

The primary amino group in Ethyl 2-amino-3-benzylsulfanyl-propanoate is a nucleophilic center that readily participates in reactions such as acylation, alkylation, and amidation, leading to the formation of a diverse range of derivatives.

The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. A common example is N-acetylation.

N-Acetylation: The N-acetylation of L-cysteine ethyl ester derivatives can be achieved using acetic anhydride (B1165640). For instance, N-acetyl-L-cysteine ethyl ester (NACET) has been synthesized by reacting L-cysteine ethyl ester with equimolar amounts of acetic anhydride in dichloromethane (B109758) under an argon atmosphere. This reaction results in a high purity product (>99%). nih.gov While this example uses the free thiol version, the methodology is directly applicable to the S-benzyl protected compound.

| Reactants | Acylating Agent | Solvent | Conditions | Product | Purity |

| L-Cysteine Ethyl Ester | Acetic Anhydride (equimolar) | Dichloromethane | Argon atmosphere | N-acetyl-L-cysteine ethyl ester | >99% |

This table demonstrates a representative acylation reaction applicable to this compound.

Alkylation of the amino group introduces alkyl substituents and can be achieved through various methods, including reductive amination. Direct alkylation with alkyl halides can be difficult to control and may lead to overalkylation. masterorganicchemistry.com

Reductive Amination: A more controlled method for N-alkylation is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This method is highly versatile and allows for the introduction of a wide range of alkyl groups. For example, reacting an amine with an appropriate aldehyde can install methyl, ethyl, propyl, butyl, and benzyl (B1604629) groups. masterorganicchemistry.com Although a specific example with this compound is not detailed in the provided search results, the general applicability of this reaction is well-established for amino acid esters. A systematic study on a solid-supported reductive amination of a cysteine derivative highlighted the importance of optimizing conditions to prevent side reactions like epimerization. chemrxiv.org

| Amine Substrate | Carbonyl Compound | Reducing Agent | Key Features |

| Primary Amine (e.g., this compound) | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃ | Avoids overalkylation; versatile for various alkyl groups. |

This table outlines the general components and advantages of reductive amination for the N-alkylation of amines.

The amino group of this compound serves as a nucleophile in amide bond formation, a fundamental reaction in peptide synthesis. This allows for the incorporation of the S-benzyl-cysteine residue into a growing peptide chain.

The synthesis of peptides involves coupling the N-protected amino acid (or peptide) with the C-protected amino acid (or peptide). In this context, this compound can act as the C-terminal residue. For example, in the synthesis of a dipeptide like Gly-Cys(Bzl)-OEt, Fmoc-Gly-OH would be coupled with H-Cys(Bzl)-OEt using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). researchgate.net

Peptide synthesis can be performed in solution or on a solid phase. In solid-phase peptide synthesis (SPPS), C-terminal cysteine esters can be anchored to a resin via their side-chain thiol group, allowing for the elongation of the peptide chain. nih.gov The use of unprotected peptide segments in coupling reactions, known as native chemical ligation, often involves a C-terminal thioester reacting with an N-terminal cysteine residue. pnas.org

| N-Terminal Reactant | C-Terminal Reactant | Coupling Reagents | Product |

| Fmoc-Gly-OH | H-Cys(Bzl)-OEt | EDC, HOBt | Fmoc-Gly-Cys(Bzl)-OEt |

| Boc-Phe-NH-tBu-nic | H-Phe-OMe·HCl | Zn-mediated | Boc-Phe-Phe-OMe |

| Boc-Ala-NH-tBu-nic | H-Leu-OAll·HCl | Zn-mediated | Boc-Ala-Leu-OAll |

This table provides examples of peptide coupling reactions, demonstrating the use of amino acid esters in dipeptide synthesis. researchgate.netnih.gov

Reactions at the Ester Group

The ethyl ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or amidation.

Saponification: The ethyl ester can be hydrolyzed under basic conditions in a process known as saponification. Treatment with a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution cleaves the ester bond to yield the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification protonates the carboxylate to give the free carboxylic acid, S-benzyl-L-cysteine. masterorganicchemistry.com The reaction is effectively irreversible under basic conditions because the final step is a highly favorable acid-base reaction between the carboxylic acid and the alkoxide. masterorganicchemistry.com The kinetics of saponification of esters like ethyl acetate (B1210297) with sodium hydroxide have been studied and are generally considered to be second-order reactions. core.ac.ukyoutube.com

| Reactant | Reagent | Solvent | Intermediate Product | Final Product (after acidification) |

| This compound | NaOH | Water/Alcohol | Sodium 2-amino-3-benzylsulfanyl-propanoate | 2-Amino-3-benzylsulfanyl-propanoic acid |

This table illustrates the process of saponification for the target compound.

Transesterification: This reaction involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with methanol (B129727) in the presence of a catalyst would lead to the formation of Mthis compound and ethanol (B145695). To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.com

The ester group can react with primary or secondary amines to form amides. This reaction, often referred to as aminolysis, typically requires heating. A catalyst-free method for the amidation of N-protected amino acid benzyl esters with various primary and secondary aliphatic amines has been demonstrated, yielding the corresponding amides. lookchem.com For example, the benzyl ester of an N-benzoyl glycine (B1666218) derivative reacts with benzylamine (B48309) at elevated temperatures to give the corresponding amide in good yield. lookchem.com This methodology is applicable to ethyl esters as well, although they are generally less reactive than benzyl esters. The reaction with bulky secondary amines like diisopropylamine (B44863) may not proceed due to steric hindrance. lookchem.com

| Ester Substrate | Amine | Conditions | Product | Observation |

| N-Benzoyl-Gly-OBzl | n-Butylamine | 120 °C, 1.5 h | N-Benzoyl-Gly-NHBu | Good Yield |

| N-Benzoyl-Gly-OBzl | Benzylamine | 120 °C, 1.5 h | N-Benzoyl-Gly-NHBn | Good Yield |

| N-Benzoyl-Gly-OBzl | Ethanolamine | 120 °C, 0.5 h | N-Benzoyl-Gly-NH(CH₂)₂OH | Regioselective amidation |

| N-Benzoyl-Gly-OBzl | Diisopropylamine | 120 °C, 24 h | No reaction | Steric hindrance |

This table, based on the reactivity of a related benzyl ester, illustrates the scope of the amidation reaction with various amines. lookchem.com

Reduction to Alcohols

The ethyl ester functionality of this compound can be reduced to a primary alcohol, yielding (2R)-2-amino-3-(benzylsulfanyl)propan-1-ol, also known as S-benzyl-L-cysteinol. This transformation is typically achieved using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. chemistrysteps.comcommonorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol. youtube.com Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions, though it readily reduces aldehydes and ketones. youtube.comlibretexts.org This difference in reactivity allows for selective reductions in molecules containing both ester and ketone/aldehyde functionalities. For the reduction of this compound, LiAlH₄ or similarly strong reagents like borane-dimethyl sulfide (B99878) (BH₃-SMe₂) would be required. commonorganicchemistry.com

| Reagent | Typical Solvents | Reaction Conditions | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | Typically at 0 °C to room temperature, followed by aqueous workup. | (2R)-2-amino-3-(benzylsulfanyl)propan-1-ol |

| Borane-dimethyl sulfide (BH₃-SMe₂) | Anhydrous THF | Often requires refluxing conditions for esters. | (2R)-2-amino-3-(benzylsulfanyl)propan-1-ol |

Reactions at the Sulfanyl (B85325) (Benzylthio) Group

The benzylthio (C₆H₅CH₂S-) group is a key feature of the molecule, serving primarily as a protecting group for the cysteine thiol. Reactions at this moiety are crucial for its application in peptide synthesis and for the formation of other sulfur-containing compounds.

Deprotection of the Benzylthio Moiety

The removal, or cleavage, of the S-benzyl group is a critical step in many synthetic pathways, particularly in peptide chemistry, to liberate the free thiol group for subsequent reactions like disulfide bond formation. The benzyl group is known for its stability under a range of conditions, but it can be cleaved using specific reagents. rsc.org

Historically, strong acids such as anhydrous hydrogen fluoride (B91410) (HF) have been used for the removal of S-benzyl groups. google.com However, these conditions are harsh and can lead to unwanted side reactions. A more common and milder method for cleaving benzyl-type protecting groups is reduction with sodium in liquid ammonia (B1221849). This method is highly effective but requires specialized equipment.

In modern solid-phase peptide synthesis (SPPS), a variety of "cleavage cocktails" are used to deprotect amino acid side chains and cleave the peptide from the resin support. peptide.comthermofisher.com While the S-benzyl group is stable to trifluoroacetic acid (TFA) alone, its removal can be facilitated by the addition of scavengers and stronger acids. For instance, trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers like thioanisole (B89551) can effect the cleavage of the S-benzyl group.

| Method | Reagents | General Conditions | Notes |

|---|---|---|---|

| Reductive Cleavage | Sodium (Na) in liquid ammonia (NH₃) | Low temperature (-78 °C to -33 °C) | Highly effective but requires specialized apparatus. |

| Strong Acidolysis | Hydrogen Fluoride (HF) | Low temperature (e.g., 0 °C), often with scavengers like anisole. | Harsh conditions, less common in modern synthesis. google.com |

| Acidolysis with TFMSA | Trifluoromethanesulfonic acid (TFMSA) in TFA | Room temperature, in the presence of scavengers (e.g., thioanisole). | Commonly used in peptide cleavage cocktails. |

Oxidation Reactions of Sulfur

The sulfur atom in the benzylthio group is in the sulfide oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidations can significantly alter the chemical and physical properties of the molecule.

Selective oxidation to the sulfoxide is often achieved using one equivalent of a mild oxidizing agent. Hydrogen peroxide (H₂O₂) is a common "green" oxidant for this purpose, and the reaction can be performed under transition-metal-free conditions, for instance, in glacial acetic acid. nih.govresearchgate.net Other reagents that can be used include sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) with careful control of stoichiometry to prevent over-oxidation. rsc.org

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Using two or more equivalents of H₂O₂ or m-CPBA will typically drive the reaction to completion, yielding Ethyl 2-amino-3-(benzylsulfonyl)propanoate. organic-chemistry.org The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. acsgcipr.orgorganic-chemistry.org

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Ethyl 2-amino-3-(benzylsulfanyl)propanoate S-oxide (Sulfoxide) | H₂O₂ (1 equivalent) | Glacial acetic acid, room temperature. nih.gov |

| Ethyl 2-amino-3-(benzylsulfonyl)propanoate (Sulfone) | H₂O₂ (>2 equivalents) | Often requires a catalyst (e.g., sodium tungstate) or forcing conditions. researchgate.net |

| Ethyl 2-amino-3-(benzylsulfonyl)propanoate (Sulfone) | m-CPBA (>2 equivalents) | In a chlorinated solvent like dichloromethane (DCM). |

Nucleophilic Substitutions at the Benzylthio Position

The thioether linkage in this compound is generally stable. The sulfur atom itself is nucleophilic, but the group can also participate in substitution reactions. Nucleophilic substitution reactions can occur where the sulfur atom acts as the nucleophile, for example, in alkylation reactions to form sulfonium (B1226848) salts.

However, for the benzylthio group to act as a leaving group in a nucleophilic substitution reaction at the β-carbon, it would typically require activation. Thioethers are poor leaving groups compared to halides. masterorganicchemistry.com Cleavage of the C-S bond, as seen in deprotection reactions, can be considered a form of substitution where a proton (from acid) or an electron (in reductive cleavage) initiates the process. Direct displacement of the benzylthio group by another nucleophile is not a common reaction pathway under standard conditions. More frequently, reactions involving the sulfur atom are centered on its nucleophilicity or its oxidation, as previously discussed.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of cyclic structures, especially cyclic peptides. The presence of the protected cysteine side chain is key to these transformations.

Formation of Cyclic Peptide Analogues

Cyclic peptides often exhibit enhanced metabolic stability, receptor binding affinity, and bioavailability compared to their linear counterparts. nih.gov S-benzyl-cysteine derivatives are frequently incorporated into linear peptide sequences, which are then cyclized.

A common strategy involves first synthesizing a linear peptide that includes the S-benzyl-cysteine residue. After the linear precursor is assembled, the S-benzyl group is removed to unmask the reactive thiol group. bachem.com This free thiol can then participate in an intramolecular cyclization reaction. One of the most prevalent methods is the formation of a disulfide bridge by oxidizing two cysteine residues within the same peptide chain. lifetein.com

Alternatively, the cysteine thiol can be used to form a thioether linkage with an electrophilic side chain elsewhere in the peptide, a process known as peptide "stapling" or thioether cyclization. nih.gov For example, the deprotected thiol can react with a side chain containing an alkyl halide. Another powerful method is Native Chemical Ligation (NCL), where a peptide with a C-terminal thioester reacts with another peptide fragment containing an N-terminal cysteine residue. An intramolecular version of this reaction is widely used for the head-to-tail cyclization of peptides. nih.govacs.org

A specific example includes the synthesis of the cyclic dipeptide cyclo-(Leu-S-Bzl-Cys), which was found to form a stable hydrogel, demonstrating the utility of S-benzyl cysteine in creating functional cyclic peptide structures. nih.gov

| Cyclization Strategy | Key Reaction | Role of S-Benzyl-Cysteine Derivative |

|---|---|---|

| Disulfide Bridge Formation | Oxidation of two thiol groups. | Serves as a protected precursor; deprotection is required before oxidation. lifetein.com |

| Thioether Cyclization ("Stapling") | Nucleophilic attack of the thiol on an electrophilic side chain (e.g., alkyl halide). | Provides the nucleophilic thiol group after deprotection. nih.gov |

| Intramolecular Native Chemical Ligation (NCL) | Reaction between an N-terminal cysteine and a C-terminal thioester. | The deprotected N-terminal cysteine residue initiates the cyclization via an S-to-N acyl transfer. acs.org |

Synthesis of Thiazole (B1198619) or Thiazoline (B8809763) Derivatives

The transformation of this compound into thiazole and thiazoline derivatives is a multi-step process that leverages the inherent reactivity of the amino acid scaffold. A documented synthetic pathway involves an initial amide bond formation, followed by a series of reduction, cyclodehydration, and oxidation reactions to construct the heterocyclic ring system. This approach highlights the utility of S-protected cysteine esters as precursors for complex heterocyclic molecules. clockss.org

A specific example of this transformation begins with the condensation of S-Benzyl-L-cysteine ethyl ester, another name for this compound, with a keto acid. clockss.org This initial step is followed by manipulation of the functional groups to facilitate the formation of the thiazoline ring, which is then aromatized to the corresponding thiazole. clockss.org

The key stages of this synthetic route are detailed below:

Amide Formation: The synthesis is initiated by the condensation of this compound with 2,2-dimethylacetoacetic acid. This reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) at 0°C, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBT) as coupling agents. This step yields the corresponding N-acylated amide intermediate. clockss.org

Reductive Cleavage and Diol Formation: The subsequent step involves the treatment of the amide intermediate with sodium in liquid ammonia at -78°C. This reaction condition facilitates the cleavage of the S-benzyl protecting group and the concomitant reduction of both the ketone and the ethyl ester functionalities to a diol. clockss.org

Cyclodehydration to Thiazoline: The crude diol from the previous step is then subjected to cyclodehydration to form the thiazoline ring. This is achieved by refluxing the diol in a solution of titanium tetrachloride (TiCl4) in dichloromethane. This reaction results in the formation of a substituted thiazoline derivative. clockss.org

Oxidation to Thiazole: The final step is the aromatization of the thiazoline intermediate to the corresponding thiazole. This oxidation is accomplished by treating the thiazoline with activated manganese dioxide (MnO2). clockss.org

The following table summarizes the key transformations in this synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | S-Benzyl-L-cysteine ethyl ester and 2,2-dimethylacetoacetic acid | DCC, HOBT, CH2Cl2, 0°C | N-(1-(benzylsulfanyl)-3-ethoxy-3-oxopropan-2-yl)-2,2-dimethyl-3-oxobutanamide | 70 |

| 2 | Amide intermediate from Step 1 | Na, liquid NH3, -78°C | Diol intermediate | Not Reported |

| 3 | Diol intermediate from Step 2 | TiCl4, CH2Cl2, reflux | Thiazoline derivative | 50 (overall for steps 2 & 3) |

| 4 | Thiazoline derivative from Step 3 | Activated MnO2, CH2Cl2, reflux | Thiazole derivative | 60 |

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Role in the Synthesis of α-Amino Acid Derivatives

Ethyl 2-amino-3-benzylsulfanyl-propanoate is a valuable starting material for the synthesis of various α-amino acid derivatives. The presence of the benzyl (B1604629) group on the sulfur atom provides a stable protecting group for the thiol functionality, allowing for selective modifications at other parts of the molecule, such as the amino and carboxyl groups. This strategic protection is essential in multi-step syntheses where the reactivity of the thiol needs to be temporarily masked.

The ester and amino groups of this compound can undergo a variety of chemical transformations to yield a diverse array of α-amino acid derivatives. For instance, the amino group can be acylated or alkylated, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. These modifications are fundamental in the preparation of compounds with potential biological activities or for their incorporation into larger molecular frameworks.

One notable example of its application is in the preparation of S-methyl-β,β-dimethylcysteine from S-benzyl-β,β-dimethylcysteine, highlighting the utility of the S-benzyl protecting group in the synthesis of novel sulfur-containing α-amino acids. researchgate.net

Utility in Peptide and Pseudopeptide Synthesis

The structure of this compound makes it an excellent candidate for use in the synthesis of peptides and their analogues, known as pseudopeptides or peptidomimetics.

Incorporation into Peptide Chains

In peptide synthesis, the controlled and sequential addition of amino acids is paramount. This compound, as a protected form of cysteine, can be readily incorporated into growing peptide chains. The S-benzyl group effectively prevents the thiol from participating in unwanted side reactions during the peptide coupling steps.

A well-documented application is in solid-phase peptide synthesis (SPPS), where the Fmoc-protected version of S-benzyl-cysteine can be anchored to a resin and extended through standard protocols. nih.gov This methodology allows for the efficient synthesis of peptides containing a C-terminal cysteine ester. For example, a study demonstrated the synthesis of the a-factor (B1252094) precursor peptide and its analogues containing different alkyl esters at the C-terminus, starting from Fmoc-protected cysteine esters, including the ethyl ester. nih.gov

Furthermore, historical patents describe the use of N-Cbz-S-benzyl-cysteine in the solution-phase synthesis of dipeptides, such as N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester, showcasing its utility in traditional peptide synthesis methods. google.com

Design of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. While specific examples of peptidomimetics derived directly from this compound are not extensively documented in readily available literature, its structural features make it a promising candidate for such applications.

The S-benzylcysteine moiety can be incorporated into non-peptidic backbones to mimic the spatial arrangement of amino acid side chains in a native peptide. The ability to modify the amino and carboxyl groups allows for the creation of diverse molecular scaffolds. The benzyl group on the sulfur can also be a key pharmacophoric feature or a handle for further functionalization in the design of peptidomimetics.

Precursor for Complex Organic Molecules

Beyond peptide chemistry, this compound serves as a versatile precursor for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and precursors for functional materials.

Synthesis of Heterocyclic Compounds

Amino acid esters are valuable starting materials for the synthesis of various heterocyclic systems due to the presence of multiple reactive functional groups. This compound is a potential precursor for nitrogen- and sulfur-containing heterocycles.

Quinoxaline (B1680401) Derivatives: Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed, related 3-aryl-2-bromopropanoic acid esters have been shown to react with o-phenylenediamine to yield quinoxaline derivatives. researchgate.net This suggests a potential synthetic pathway where the amino acid derivative could be transformed into a suitable dicarbonyl precursor.

Thieno[2,3-b]pyridine Derivatives: Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant pharmacological interest. Their synthesis can be achieved through various routes, often involving the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or vice versa. Although a direct synthetic route from this compound is not prominently described, the structural elements of the molecule, particularly the protected sulfur atom and the reactive amino and ester groups, make it a plausible starting material for the construction of such fused heterocyclic systems. General methods for the synthesis of substituted thieno[2,3-b]pyridines often utilize precursors that could potentially be derived from cysteine esters. mdpi.comarkat-usa.orgresearchgate.netmdpi.comresearchgate.net

Derivatization for Functional Material Precursors

The term "derivatization" refers to the chemical modification of a compound to produce a new compound with different chemical and physical properties. psu.edu this compound can be derivatized in numerous ways to create precursors for functional materials.

The primary amino group can be modified to introduce photoresponsive or electroactive moieties. The thiol group, after deprotection of the benzyl group, offers a site for attachment to surfaces, nanoparticles, or for the formation of disulfide bonds in self-assembled monolayers. The ester functionality can be used as a handle for polymerization or for linking to other molecular components. While specific applications in functional materials are an emerging area of research, the versatility of this building block suggests significant potential. For example, N-acetyl-l-cysteine ethyl ester (NACET), a related compound, is used in various analytical and biological studies, highlighting the utility of such derivatized amino acids. mdpi.com

Development of Chiral Ligands and Catalysts

This compound, also known as S-benzyl-L-cysteine ethyl ester, serves as a valuable precursor in the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. The inherent chirality of the molecule, originating from the L-cysteine backbone, is a key feature exploited in the design of these specialized chemical tools.

The primary application of S-benzyl-cysteine derivatives in this context is in the field of chiral chromatography. nih.govresearchgate.net Specifically, they are employed in the creation of chiral stationary phases (CSPs) for ligand-exchange chromatography. nih.govresearchgate.net In this technique, a chiral selector is immobilized on a solid support. When a racemic mixture is passed through this stationary phase, the different enantiomers interact with the chiral selector to varying degrees, leading to their separation.

Research has demonstrated that S-benzyl-(R)-cysteine can be used to create a dynamic ligand-exchange chiral stationary phase. nih.gov This is achieved by coating a reverse-phase (RP-18) solid support with the S-benzyl-cysteine derivative. nih.gov The resulting CSP has proven effective in the analytical separation of various underivatized amino acids, showing good separation and resolution factors. nih.gov The mechanism of chiral recognition involves the formation of diastereomeric ternary complexes between the chiral selector, a metal ion (often copper(II)), and the analyte enantiomers. researchgate.net

The development of these cysteine-based chiral selectors has been a subject of systematic study. Researchers have explored how modifications to the S-substituent of cysteine derivatives impact their enantioseparation capabilities. For instance, derivatives such as S-diphenylmethyl-(R)-cysteine and S-trityl-(R)-cysteine have also been investigated for their effectiveness as chiral selectors in coated-CSP formats. researchgate.netresearchgate.net These studies provide valuable insights into the structure-activity relationships that govern chiral recognition, aiding in the design of more efficient and selective chiral ligands.

A summary of related S-benzyl-cysteine derivatives used in the development of chiral stationary phases is presented in the table below.

| Chiral Selector | Abbreviation | Application |

| S-benzyl-(R)-cysteine | (R)-SBC | Chiral stationary phase for ligand-exchange chromatography nih.govresearchgate.net |

| S-diphenylmethyl-(R)-cysteine | (R)-SDC | Chiral stationary phase for ligand-exchange chromatography researchgate.net |

| S-trityl-(R)-cysteine | (R)-STC | Chiral stationary phase for ligand-exchange chromatography researchgate.netresearchgate.net |

Exploration in Material Science Precursors (excluding direct material properties)

Currently, there is a lack of specific research findings detailing the exploration of this compound as a precursor in material science. While amino acid derivatives, in general, are investigated for the synthesis of biodegradable polymers and other functional materials, dedicated studies focusing on this particular compound for such applications are not prominently available in the reviewed literature. The potential for its use in this field remains an area for future investigation.

Advanced Topics and Future Directions in Research

Flow Chemistry Approaches for Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including amino acid esters like Ethyl 2-amino-3-benzylsulfanyl-propanoate. Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov

In the context of synthesizing cysteine derivatives, flow chemistry has been successfully applied to accelerate reactions that are sluggish in batch mode. For instance, visible-light-mediated arylation of cysteine has been shown to be significantly faster in a microflow reactor, with residence times as short as 30 to 150 seconds achieving high yields. nih.gov This approach could be adapted for the benzylation of the thiol group in a cysteine ethyl ester precursor. The precise control over reaction parameters in a flow system, such as temperature, pressure, and stoichiometry, allows for the optimization of the S-benzylation step, potentially minimizing side products and increasing yield.

Table 1: Comparison of Batch vs. Flow Synthesis for Cysteine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio, excellent control |

| Mass Transfer | Dependant on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, contained system |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Future research in this area will likely focus on developing fully integrated continuous processes for the synthesis of this compound and its derivatives, potentially incorporating real-time analytics for process optimization and quality control.

Green Chemistry Applications in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to reduce the environmental impact of chemical processes. rsc.orgpnas.org For the synthesis of this compound, several green chemistry strategies can be envisioned.

One of the primary focuses of green chemistry is the use of environmentally benign solvents. Traditional peptide and amino acid synthesis often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research has shown that greener alternatives, such as propylene carbonate, can be effectively used in both solution- and solid-phase peptide synthesis, achieving comparable or even better yields. rsc.org Applying such solvents to the synthesis of this compound would significantly reduce its environmental footprint.

Another key aspect is the use of renewable feedstocks. While the direct synthesis of this specific compound from biomass is not yet established, general methods for producing amino acids from renewable resources are being developed. rsc.org Furthermore, enzymatic catalysis offers a green alternative to traditional chemical catalysts. Lipases, for example, have been used in the synthesis of β-amino acid esters under mild conditions in green solvents like methanol (B129727). mdpi.comresearchgate.net The use of enzymes could be explored for the esterification of S-benzyl-L-cysteine, offering high selectivity and avoiding harsh reaction conditions.

Recent breakthroughs have also demonstrated the possibility of using waste carbon dioxide as a C1 source in amino acid synthesis, which could revolutionize the production of these essential molecules. sustainabilitymatters.net.authechemicalengineer.com While direct application to this compound is a long-term goal, it highlights the potential for fundamentally more sustainable production routes.

Table 2: Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Use of Greener Solvents | Replacing DMF and DCM with solvents like propylene carbonate or 2-methyltetrahydrofuran. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or using biomass-derived starting materials. rsc.org |

| Catalysis | Employing biocatalysts like lipases for esterification to replace harsh chemical reagents. mdpi.comresearchgate.net |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. patsnap.com |

Future efforts will likely concentrate on combining these strategies to develop a truly sustainable synthesis of this compound.

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of novel molecules with desired properties. For this compound, these techniques can be employed to design derivatives with enhanced biological activity, improved pharmacokinetic profiles, or novel applications in materials science.

By using quantum mechanical calculations, it is possible to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes to new derivatives. For example, the nucleophilicity of the amino group and the susceptibility of the ester to hydrolysis can be modeled to predict how the molecule will behave in different chemical environments.

Molecular docking simulations can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. This is particularly relevant in drug discovery, where the goal is to design molecules that bind with high affinity and selectivity to a specific protein. By systematically modifying the structure of the parent compound in silico—for example, by adding substituents to the benzyl (B1604629) group or altering the ester moiety—researchers can prioritize the synthesis of compounds that are most likely to be active.

Furthermore, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives. This allows for the early identification of potential liabilities, such as poor bioavailability or metabolic instability, saving time and resources in the drug development process.

Future directions will involve the use of machine learning and artificial intelligence to screen vast virtual libraries of potential derivatives, accelerating the discovery of new compounds with tailored functionalities.

Integration with Automation and High-Throughput Synthesis

The demand for large libraries of compounds for screening in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. rsc.org These technologies can be applied to the synthesis of a wide array of this compound derivatives.

Automated synthesizers can perform repetitive reaction sequences, purifications, and analyses with minimal human intervention. chimia.ch For creating a library of derivatives, an automated platform could be programmed to react this compound with a diverse set of building blocks. For instance, the primary amine could be acylated with a library of carboxylic acids, or the ester could be converted to a range of amides.

High-throughput screening techniques allow for the rapid evaluation of the biological or material properties of these newly synthesized compounds. rsc.org This synergy between automated synthesis and high-throughput screening creates a powerful workflow for accelerated discovery. For example, a library of N-acylated derivatives of this compound could be synthesized and then screened for inhibitory activity against a particular enzyme in a single, integrated process.

The miniaturization of these processes, using microfluidic devices or nanoscale reaction vessels, further enhances throughput while reducing the consumption of reagents and the generation of waste. rsc.org

Future research will focus on creating more sophisticated and integrated platforms that combine automated synthesis, purification, analysis, and screening in a seamless workflow, enabling the rapid exploration of chemical space around the this compound scaffold.

Emerging Methodologies for Stereochemical Control

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that provide precise control over the stereochemical outcome is of paramount importance.

While the starting material, L-cysteine, provides a chiral pool approach to the L-enantiomer of the target compound, emerging methodologies in asymmetric catalysis offer pathways to access other stereoisomers or to perform stereoselective modifications. For example, phase-transfer catalysis has been a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives to produce non-natural amino acids with high enantioselectivity. Similar strategies could be adapted for the synthesis of novel analogs of this compound.

Organocatalysis has also emerged as a powerful strategy for stereoselective bond formation. Chiral amines, ureas, and phosphoric acids can catalyze a wide range of reactions, often with excellent stereocontrol. These catalysts could be employed in reactions to modify the this compound scaffold, for instance, in stereoselective additions to the carbon backbone.

Furthermore, enzymatic methods are gaining prominence for their exquisite stereoselectivity. Enzymes can be used for the kinetic resolution of racemic mixtures of amino acid esters or for the stereoselective synthesis of specific isomers. The use of engineered enzymes could provide access to a wide range of stereochemically pure derivatives that are difficult to obtain through traditional chemical methods.

Future advancements in this field will likely involve the development of novel catalytic systems with even greater selectivity and broader substrate scope, as well as the integration of these methods into flow and automated synthesis platforms to produce stereochemically pure compounds in an efficient and sustainable manner.

Q & A

Q. How to ensure cross-laboratory reproducibility in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products